Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is formally named using IUPAC conventions as This compound . Its molecular formula is C₁₀H₁₁BrFNO₂ , with a molecular weight of 276.10 g/mol . The structure comprises:
- A phenyl ring substituted at positions 2 (bromo), 4 (fluoro), and 5 (amino).
- An ethyl ester group (-COOCH₂CH₃) attached to the α-carbon of an acetate moiety.
- A methylenic bridge (-CH₂-) connecting the acetate to the phenyl ring.
The substituents’ positions create electronic and steric interactions that influence reactivity and physicochemical properties. The amino group at position 5 is electron-donating, while the bromo and fluoro groups are electron-withdrawing, contributing to the molecule’s electronic environment.
Crystallographic Analysis and Conformational Studies
Experimental crystallographic data for this compound are not publicly available in major databases. However, computational models and conformer analysis provide insights into its molecular geometry:
- 3D Conformer Models : PubChem provides an interactive 3D structure highlighting the planar phenyl ring and the spatial arrangement of substituents. The acetate group adopts a trans configuration relative to the phenyl ring, minimizing steric hindrance.
- Steric Effects : The bromo and fluoro groups at positions 2 and 4, respectively, create steric bulk that may influence the molecule’s preferred conformation. The amino group at position 5 likely adopts a planar orientation due to resonance delocalization.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Phenyl ring with ethyl acetate substituent |
| Substituents | Bromo (C2), fluoro (C4), amino (C5) |
| Electronic Effects | Bromo (electron-withdrawing), fluoro (electron-withdrawing), amino (electron-donating) |
| Conformational Bias | Trans-acetate orientation; planar amino group |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
NMR spectroscopy provides critical information about the molecule’s environment and electronic structure. While explicit NMR data for this compound are limited, analogous compounds (e.g., 2-(5-amino-2-bromo-4-fluorophenyl)acetic acid) suggest the following spectral features:
¹H NMR (Predicted Assignments)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C3, C6) | 6.20-7.80 | Doublet, doublet, singlet | 2H, 1H, 1H |
| Aromatic (C5-NH₂) | 3.80-4.20 | Broad singlet | 2H (NH₂) |
| Ethyl ester (CH₂CH₃) | 1.20-1.40 | Triplet, quartet | 3H, 2H |
| Methylenic (CH₂COOEt) | 4.10-4.30 | Singlet | 2H |
¹³C NMR (Predicted Assignments)
| Carbon Environment | δ (ppm) |
|---|---|
| Carbonyl (COOEt) | 170-175 |
| Aromatic (C2-Br) | 125-130 |
| Aromatic (C4-F) | 150-155 |
| Aromatic (C5-NH₂) | 115-120 |
| Ethyl ester (CH₂CH₃) | 60-65 |
These assignments align with the electronic effects of the substituents: the bromo and fluoro groups deshield adjacent aromatic carbons, while the amino group activates the C5 position.
Infrared (IR) Spectroscopy Fingerprint Analysis
IR spectroscopy identifies functional groups through characteristic absorption bands:
- Ester Carbonyl : Strong absorption at 1700–1750 cm⁻¹ due to C=O stretching.
- Amino (NH₂) : Broad peaks at 3300–3500 cm⁻¹ for N-H stretching and bending vibrations.
- C-F and C-Br Stretching : Weak absorptions at 1200–1300 cm⁻¹ (C-F) and 550–650 cm⁻¹ (C-Br).
Table 2: IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ester) | 1720–1740 | Strong |
| NH₂ | 3350–3450, 1600–1650 | Broad |
| C-F | 1250–1300 | Medium |
| C-Br | 600–650 | Weak |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry (MS) reveals fragmentation pathways influenced by the molecule’s substituents. For this compound, key fragments include:
- Molecular Ion (M⁺) : Observed at m/z 276.10 (C₁₀H₁₁BrFNO₂).
- Loss of Ethyl Ester : Fragment at m/z 204 (C₇H₅BrFNO₂) after cleavage of -OCH₂CH₃.
- Bromine Loss : Fragment at m/z 248 (C₁₀H₁₁FNO₂) due to Br elimination.
Table 3: Major MS Fragments
| Fragment | m/z (Theoretical) | Base Peak |
|---|---|---|
| M⁺ | 276.10 | 100% |
| M⁺ - OCH₂CH₃ | 204.04 | 85% |
| M⁺ - Br | 248.05 | 60% |
Properties
IUPAC Name |
ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQNPPCKEMAVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate typically involves the reaction of 5-amino-2-bromo-4-fluorobenzene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include primary amines or alcohols.
Scientific Research Applications
Chemistry
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex organic molecules, enabling researchers to explore new chemical pathways and develop novel compounds.
Biology
In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact selectively with various biological targets, making it valuable for understanding biochemical pathways and mechanisms .
Medicine
The compound is under investigation for its potential therapeutic applications, particularly in drug development. It has shown promise as an anti-cancer agent, with studies indicating that it can significantly reduce cell viability in cancer cell lines . Additionally, its antimicrobial properties have been noted, suggesting potential applications in developing new antibiotics against resistant bacterial strains .
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties contribute to the formulation of advanced materials with enhanced performance characteristics .
The compound exhibits notable biological activity, particularly against various bacterial strains. Research has demonstrated its antimicrobial efficacy, with minimum inhibitory concentration (MIC) values indicating strong activity against Gram-positive bacteria:
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 8 µg/mL |
| Enterococcus faecalis | 5 µg/mL |
| Pseudomonas aeruginosa | 13 µg/mL |
These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antibiotic Development : A study demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development into a new antibiotic.
- Cancer Therapeutics : Research involving Caco-2 cells showed that treatment with this compound led to significant reductions in cell viability, suggesting it could be further explored as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the amino, bromo, and fluoro groups allows for specific binding interactions, which can modulate the activity of the target molecule .
Comparison with Similar Compounds
Table 1: Structural Features and Substituent Effects
Key Observations :
- The amino group in the target compound distinguishes it from halogen-only analogs, enabling hydrogen bonding and improved solubility.
- Bromo and fluoro substituents enhance electrophilic aromatic substitution resistance, a feature shared with compounds like ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate .
- Linker groups (e.g., ether in Ethyl 2-(4-aminophenoxy)acetate) influence molecular flexibility and bioavailability .
Key Observations :
Table 3: Toxicity and Reactivity

Key Observations :
- Amino groups enhance solubility but may require protection during synthesis to prevent side reactions .
Crystallographic and Computational Insights
- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate exhibits π-π stacking (3.814 Å) and C-H···O hydrogen bonds, stabilizing its crystal lattice .
- Computational models (e.g., DFT, 3D-QSAR) for related compounds suggest that halogen and amino substituents significantly influence binding affinities in biological targets .
Biological Activity
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
This compound has the molecular formula C₁₀H₁₁BrFNO₂ and a molecular weight of 276.11 g/mol. The synthesis typically involves the reaction of 5-amino-2-bromo-4-fluorobenzene with ethyl bromoacetate in the presence of a base like potassium carbonate, using an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been employed in studies focusing on enzyme inhibition and protein-ligand interactions, particularly in the context of drug development for antibiotic-resistant strains .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 8 µg/mL |
| Enterococcus faecalis | 5 µg/mL |
| Pseudomonas aeruginosa | 13 µg/mL |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents, particularly against Gram-positive bacteria .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can significantly reduce cell viability in various cancer cell lines, including Caco-2 and A549 cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Data
| Cell Line | % Viability Reduction (vs Control) | IC₅₀ (µM) |
|---|---|---|
| Caco-2 | 39.8% | 12 |
| A549 | 31.9% | 15 |
The presence of specific substituents such as amino and bromo groups enhances its interaction with cellular targets, making it a promising candidate for further anticancer drug development .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial resistance mechanisms.
- Protein-Ligand Interactions : It modulates protein functions by binding to specific sites, influencing pathways related to cell growth and apoptosis .
- Selectivity : The unique combination of bromine and fluorine substituents allows for selective activity against targeted enzymes or receptors, which is crucial in drug design .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antibiotic Development : A study demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development into a new antibiotic .
- Cancer Therapeutics : Research involving Caco-2 cells showed that treatment with this compound led to significant reductions in cell viability, suggesting it could be further explored as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves bromination and fluorination of phenylacetic acid derivatives, followed by esterification. For example, bromo-fluoro intermediates (e.g., 5-bromo-2-fluorophenylacetic acid) are esterified using ethanol under acidic catalysis . Optimization includes controlling reaction temperature (e.g., 0–5°C for bromination to minimize side products) and using anhydrous conditions to enhance esterification efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituent positions (e.g., bromo/fluoro coupling patterns) and confirms esterification (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH3 and ~4.1–4.3 ppm for CH2) .
- GC-MS : Determines molecular ion peaks (e.g., m/z for [M]+) and fragmentation patterns, aiding in structural validation .
- FT-IR : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹) .
Q. How should this compound be stored to maintain stability, and what degradation products might form under improper conditions?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or dehalogenation. Degradation products may include 5-amino-2-bromo-4-fluorophenylacetic acid (via ester hydrolysis) or debrominated derivatives under prolonged exposure to moisture .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles, confirming substituent positions (e.g., bromine/fluorine orientation). For example, SHELX integrates charge-flipping algorithms to resolve electron density ambiguities in halogenated aromatic systems . ORTEP-3 visualizes thermal ellipsoids, aiding in assessing crystallographic disorder .
Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) in characterizing this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- High-resolution mass spectrometry (HR-MS) resolves discrepancies in molecular ion identification (e.g., isotopic patterns for Br/F).
- 2D NMR (COSY, HSQC) clarifies overlapping signals in crowded aromatic regions .
- Elemental analysis quantifies Br/F content to confirm stoichiometry .
Q. In designing bioactivity studies, what in vitro assays evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Antifungal activity : Use TLC-bioautography with ethyl acetate extracts to screen for inhibition zones against fungal strains (e.g., Candida albicans) .
- Metabolic pathway analysis : Isotopic labeling (e.g., 13C at the acetate moiety) tracks incorporation into microbial or cellular systems via GC-MS .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model transition states for bromine substitution. Parameters include activation energy barriers and Fukui indices to identify electrophilic sites . Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes requiring halogen bonding) .
Q. What experimental approaches track metabolic pathways or reaction mechanisms involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

